5-Formyl-2'-O-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formyl-2’-O-methyluridine is a modified nucleoside that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by the presence of a formyl group at the 5-position and a methyl group at the 2’-O position of the uridine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2’-O-methyluridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the formylation of 2’-O-methyluridine. The reaction conditions often involve the use of formylating agents such as formic acid or formic anhydride in the presence of catalysts. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formylation at the 5-position .
Industrial Production Methods
Industrial production of 5-Formyl-2’-O-methyluridine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Formyl-2’-O-methyluridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 5-Carboxy-2’-O-methyluridine
Reduction: 5-Hydroxymethyl-2’-O-methyluridine
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Formyl-2’-O-methyluridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Formyl-2’-O-methyluridine involves its incorporation into RNA molecules, where it can affect the structure and function of the RNA. The formyl group at the 5-position can participate in hydrogen bonding and other interactions, influencing the binding affinity and specificity of the RNA to its target molecules. This can lead to changes in gene expression and regulation, making it a valuable tool for studying RNA biology and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Formylcytidine: Similar to 5-Formyl-2’-O-methyluridine but with a cytidine base instead of uridine.
5-Hydroxymethyl-2’-O-methyluridine: A reduced form of 5-Formyl-2’-O-methyluridine with a hydroxymethyl group at the 5-position.
5-Carboxy-2’-O-methyluridine: An oxidized form with a carboxyl group at the 5-position.
Uniqueness
5-Formyl-2’-O-methyluridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to selectively bind to certain RNA-binding proteins and influence RNA structure and function sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H14N2O7 |
---|---|
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H14N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2-3,6-8,10,15-16H,4H2,1H3,(H,12,17,18) |
InChI-Schlüssel |
UFWUTVMPGYYLCE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)C=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.